

# Application Notes & Protocols: Evaluating GSK1059865 Efficacy in Preclinical Binge Eating Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1059865 |           |
| Cat. No.:            | B560491    | Get Quote |

#### Introduction

Binge eating disorder (BED) is a serious psychiatric condition characterized by recurrent episodes of consuming unusually large amounts of food in a discrete period, accompanied by a sense of loss of control. The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), has emerged as a key regulator of motivation, arousal, and reward-seeking behaviors. The orexin-1 receptor (OX1R), in particular, is implicated in the compulsive drive for rewards, including highly palatable food.

**GSK1059865** is a potent and highly selective OX1R antagonist.[1][2] Its ability to modulate the orexin system makes it a compelling candidate for investigation as a potential therapeutic for disorders of compulsive consumption, such as BED. Studies have shown that **GSK1059865** can reduce compulsive eating behavior in animal models, suggesting that OX1R blockade may mitigate the excessive drive for palatable food without affecting normal appetite.[3] These application notes provide a comprehensive framework for researchers to evaluate the efficacy of **GSK1059865** in established rodent models of binge eating.

## Orexin Signaling Pathway and GSK1059865 Mechanism of Action

The diagram below illustrates the signaling pathway of orexin-A, its preferential binding to the OX1 receptor, and the subsequent downstream signaling cascade. **GSK1059865** acts as a



competitive antagonist at the OX1 receptor, blocking the downstream signaling that is thought to drive compulsive, reward-seeking behaviors.



Click to download full resolution via product page

Caption: Orexin-A signaling via the OX1R and inhibition by GSK1059865.

## **Experimental Models of Binge Eating**

Several rodent models have been developed to recapitulate the core features of binge eating. [4][5] The "intermittent access" model is widely used and does not require prior food deprivation, thereby modeling binge eating in the absence of hunger.



| Model Name                  | Description                                                                                                                                                                                                    | Key Features                                                                                                  |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Limited Intermittent Access | Rodents have ad libitum access to standard chow and water, but are given limited, intermittent access (e.g., 2 hours, 3 times per week) to a highly palatable food (HPF) like high-fat diet or sugar solution. | Induces escalation of HPF intake over time. Models consumption of large amounts of food in a discrete period. |
| Stress-Induced Bingeing     | Animals are subjected to a stressor (e.g., foot shock, restraint) which is often combined with a history of caloric restriction or dieting cycles, before being given access to palatable food.                | Models the clinical observation that stress can trigger binge eating episodes.                                |
| "Binge-Eating Prone" Model  | Rats are screened and categorized as binge-eating prone (BEP) or resistant (BER) based on their initial intake of palatable food during brief exposure periods.                                                | Allows for the study of individual differences and vulnerability to binge eating.                             |

## **Experimental Workflow and Protocols**

This section outlines a typical workflow for evaluating **GSK1059865** in a preclinical binge eating model, followed by detailed protocols.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 4. Animal Models of Compulsive Eating Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Breaking It Down: Investigation of Binge Eating Components in Animal Models to Enhance Translation [frontiersin.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating GSK1059865 Efficacy in Preclinical Binge Eating Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560491#techniques-for-evaluating-the-efficacy-of-gsk1059865-in-binge-eating-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com